![molecular formula C9H8O3 B13674637 (R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is an organic compound with a unique structure that includes a dioxine ring fused with a benzene ring and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with an appropriate aldehyde under acidic conditions to form the dioxine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of ®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
Oxidation: Formation of ®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid.
Reduction: Formation of ®-2,3-Dihydrobenzo[b][1,4]dioxine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,3-Dihydrobenzo[b][1,4]dioxine-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde: Contains a bromine atom and a thieno ring instead of a benzene ring.
Uniqueness
®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is unique due to its specific combination of a dioxine ring fused with a benzene ring and an aldehyde functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H8O3 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(3R)-2,3-dihydro-1,4-benzodioxine-3-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-5,7H,6H2/t7-/m0/s1 |
InChIキー |
TVBNTFVSONEKOU-ZETCQYMHSA-N |
異性体SMILES |
C1[C@@H](OC2=CC=CC=C2O1)C=O |
正規SMILES |
C1C(OC2=CC=CC=C2O1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)
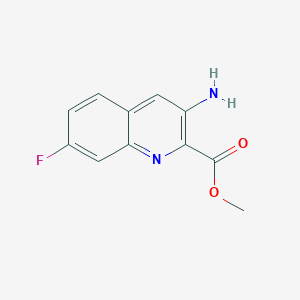
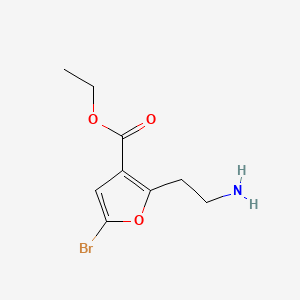
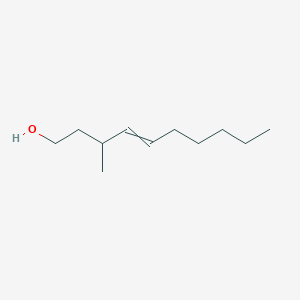
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)




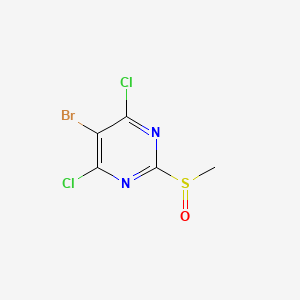
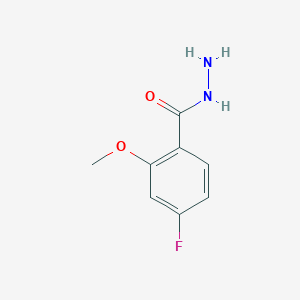
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)

